4,4'-Dipentylazoxybenzene
Overview
Description
4,4’-Dipentylazoxybenzene is an organic compound belonging to the azoxybenzene family. It is characterized by two phenyl rings connected by an azoxy group (N=N-O) and substituted with pentyl groups at the para positions. This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentylazoxybenzene typically involves the oxidation of 4,4’-dipentylhydrazobenzene. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods: Industrial production of 4,4’-Dipentylazoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipentylazoxybenzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into nitro compounds.
Reduction: Reduction reactions can revert it back to the corresponding hydrazobenzene.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrazobenzene derivatives.
Substitution: Halogenated, nitrated, and sulfonated azoxybenzenes.
Scientific Research Applications
4,4’-Dipentylazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Dipentylazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can undergo photoisomerization, where it switches between trans and cis isomers upon exposure to light. This property is exploited in various applications, including photopharmacology and material science .
Comparison with Similar Compounds
- 4,4’-Dimethylazoxybenzene
- 4,4’-Diethylazoxybenzene
- 4,4’-Dibutylazoxybenzene
- 4,4’-Dioctylazoxybenzene
Comparison: 4,4’-Dipentylazoxybenzene is unique due to its specific pentyl substitutions, which impart distinct physical and chemical properties compared to its analogs. These properties include differences in melting points, solubility, and reactivity, making it suitable for specific applications where other azoxybenzenes may not be as effective .
Properties
IUPAC Name |
oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIZMGFGQDRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37592-87-3 | |
Record name | 4,4'-Dipentyl azoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4'-Dipentylazoxybenzene behave in mixtures with other mesogenic compounds?
A1: this compound (DPAB) exhibits interesting self-assembly behavior when mixed with certain mesogenic compounds. For instance, in binary mixtures with 4-pentyl-4’-cyanobiphenyl (PCB), DPAB forms molecular complexes, confirming its tendency to interact with other mesogens []. Furthermore, research indicates that in some mixtures, DPAB can lead to the formation of self-organized liquid-crystal filaments, termed "nematoids," at the transition from the isotropic melt to a more ordered phase []. These nematoids can undergo further phase transitions, with the core transitioning to a crystalline or crystal smectic phase, resulting in a hard-core fiber structure with a crystalline core and a nematic shell [].
Q2: What techniques are used to study the molecular arrangements within these liquid-crystal structures containing this compound?
A2: Researchers utilize microinterferometric measurements to analyze the refractive index distribution within the nematoids formed by this compound and other mesogens []. This technique allows for the characterization of the molecular arrangements and the observation of changes in refractive index during phase transitions, providing valuable insights into the structural organization of these unique fibers.
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